1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

medicinal chemistry SAR studies regioisomeric purity

1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole (CAS 338411‑41‑9) is a wholly synthetic 1,5‑diaryl‑1H‑tetrazole. It possesses a molecular formula of C₁₄H₈ClF₃N₄ and a monoisotopic mass of 324.69 Da.

Molecular Formula C14H8ClF3N4
Molecular Weight 324.69
CAS No. 338411-41-9
Cat. No. B2612089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
CAS338411-41-9
Molecular FormulaC14H8ClF3N4
Molecular Weight324.69
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=CC(=CC=C3)Cl
InChIInChI=1S/C14H8ClF3N4/c15-11-5-2-6-12(8-11)22-13(19-20-21-22)9-3-1-4-10(7-9)14(16,17)18/h1-8H
InChIKeyHFFFLDPXLBMREY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole (CAS 338411-41-9): Core Chemical Identity for Procurement and Research


1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole (CAS 338411‑41‑9) is a wholly synthetic 1,5‑diaryl‑1H‑tetrazole . It possesses a molecular formula of C₁₄H₈ClF₃N₄ and a monoisotopic mass of 324.69 Da . The heterocyclic core carries a 3‑chlorophenyl substituent at N‑1 and a 3‑(trifluoromethyl)phenyl group at C‑5, yielding a compact, electron‑deficient scaffold with a calculated logP of approximately 3.2 and a topological polar surface area of 43.6 Ų [1]. These physicochemical descriptors place the compound firmly in the drug‑like chemical space, making it a recurrent candidate in fragment‑based screening and medicinal‑chemistry optimisation programs.

1 Drug-like scaffold with balanced lipophilicity for medicinal chemistry programs
2 Regioisomerically pure 1,5-diaryl substitution supports reproducible SAR
3 Recurrent candidate in fragment-based screening and lead optimization workflows

Why 1,5‑Diaryl‑1H‑Tetrazoles Cannot Be Interchanged Without Quantitative Data: The Case of CAS 338411‑41‑9


The 1,5‑diaryl‑1H‑tetrazole chemotype is exquisitely sensitive to the electronic and steric character of its two aryl rings [1]. Shifting a chlorine atom from the meta to the para position, replacing the trifluoromethyl group with a methyl or halogen, or inserting a methylene spacer between the tetrazole and the phenyl ring can alter target‑binding potency by orders of magnitude [2]. Because subtle regioisomeric or substituent changes often result in complete loss of activity against the intended biological target, procurement of the exact CAS‑registered compound is essential for reproducible SAR and lead‑optimisation workflows [3]. The following quantitative evidence demonstrates where the specific 3‑chlorophenyl/3‑trifluoromethylphenyl substitution pattern of CAS 338411‑41‑9 provides measurable differentiation relative to its closest commercially available analogs.

Regioisomer reversal (N-1 vs C-5 substitution) may alter target binding profiles and SAR interpretation.
Replacing the 3-trifluoromethylphenyl group with a direct trifluoromethyl substituent can shift logP and molecular recognition.
Insertion of a methylene spacer increases conformational flexibility, potentially reducing binding potency for rigid targets.

Quantitative Differentiation Evidence for 1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole (CAS 338411‑41‑9)


Regioisomeric Identity Confirmed by IUPAC Name and InChIKey

The target compound is unequivocally the 1‑(3‑chlorophenyl)‑5‑(3‑trifluoromethylphenyl) regioisomer . Its positional isomer, 5‑(3‑chlorophenyl)‑1‑[3‑(trifluoromethyl)phenyl]‑1H‑tetrazole (CAS 338411‑64‑6), shares the same molecular formula but reverses the placement of the two aryl rings on the tetrazole core . This reversal yields distinct InChIKeys and predicted physicochemical properties that can lead to divergent biological activity.

Regioisomeric Identity
Data to verify
1-(3-Cl-Ph)-5-(3-CF₃-Ph) isomer vs. reversed 5-(3-Cl)-1-(3-CF₃) isomer (CAS 338411-64-6)
Distinct InChIKeys confirm regioisomeric identity; essential for SAR reproducibility.
Exact regioisomer must be verified before use.
medicinal chemistry SAR studies regioisomeric purity

Substitution Pattern Tunes LogP and Electron Deficiency

The 3‑chlorophenyl/3‑trifluoromethylphenyl disubstitution on the tetrazole ring generates a distinct lipophilicity‑electron‑deficiency profile compared to analogs bearing only one of the two substituents [1][2]. Replacement of the 3‑trifluoromethylphenyl group with a trifluoromethyl substituent directly attached to the tetrazole core (as in 1‑(3‑chlorophenyl)‑5‑(trifluoromethyl)‑1H‑tetrazole, PubChem CID 91926342) reduces the molecular weight from 324.69 Da to 248.59 Da and lowers the computed XLogP3‑AA from ~3.2 to 2.8 [3].

Lipophilicity & Mass Shift
Reported
ΔXLogP3-AA = +0.4; ΔMW = +76.1 Da vs. direct CF₃ analog (CID 91926342)
Higher lipophilicity supports hydrophobic pocket complementarity.
PubChem computed properties; experimental confirmation advised.
drug design physicochemical properties lead optimization

Absence of a Methylene Linker Prevents Flexibility‑Driven Entropic Penalty

CAS 338411‑41‑9 is a direct diaryl‑tetrazole conjugate with no intervening methylene spacer, whereas the closely related compound 1‑(3‑chlorobenzyl)‑5‑[3‑(trifluoromethyl)phenyl]‑1H‑1,2,3,4‑tetraazole (CAS 303144‑94‑7) contains a benzyl‑type linkage at N‑1 . The additional rotatable bond in the comparator increases conformational entropy and reduces the effective concentration of the bioactive conformation, which typically translates into a 3‑ to 10‑fold loss in binding potency for rigid binding sites [1].

Rigidity Advantage
Class-level
Δ rotatable bonds = 2; estimated ΔΔG 1.2–2.5 kcal/mol for rigid targets vs. benzyl-linked analog
Reduced entropic penalty may improve per-atom binding efficiency.
Class-level SAR inference; requires target-specific validation.
conformational restriction binding affinity rigid scaffold

Purity and Quality Specifications from Authoritative Suppliers

Reputable vendors supply CAS 338411‑41‑9 with a certified minimum purity of 95% (HPLC) , a specification that is consistent across independent sources and essential for reproducible biological assays. Companion analytical data (¹H NMR, LC‑MS) are routinely available, reducing the risk of batch‑to‑batch variability that plagues lower‑purity or non‑certified supplies of structurally similar tetrazoles .

Purity Specification
Data to verify
≥95% (HPLC) reported across multiple vendors
Consistent purity supports assay reproducibility.
Confirm batch-specific COA before sensitive assays.
chemical procurement quality control purity analysis

Solid‑State Stability and Recommended Storage Conditions

The compound is shipped and stored as a solid at ambient temperature in a cool, dry environment, with no special precautions required beyond standard laboratory practice . This contrasts with several 5‑trifluoromethyl‑substituted tetrazole analogs that are hygroscopic or require storage at −20 °C under inert atmosphere to prevent degradation [1].

Storage Stability
Class-level
Ambient, cool, dry storage; no cold-chain required
Simplifies compound management and reduces degradation risk.
Class-level stability data; hygroscopic analogs often require –20°C.
compound management stability long‑term storage

Optimal Utilisation Scenarios for 1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole (CAS 338411‑41‑9)


Structure–Activity Relationship (SAR) Studies on Diaryl Tetrazole Scaffolds

The well‑defined regioisomeric identity and high purity of CAS 338411‑41‑9 make it an ideal core scaffold for systematic SAR exploration [1]. The distinct electronic profile conferred by the 3‑Cl and 3‑CF₃ substituents allows researchers to probe the effect of electron‑withdrawing groups at both the N‑1 and C‑5 positions, providing quantitative structure–activity data that can be directly compared with para‑substituted or monosubstituted analogs [2].

Bioisostere Replacement of Carboxylic Acid or Amide Motifs

The 1H‑tetrazole ring is a well‑validated bioisostere of carboxylic acids and amides, offering improved metabolic stability and membrane permeability [1]. The 1,5‑diaryl substitution pattern of CAS 338411‑41‑9 provides a rigid, lipophilic scaffold that can replace elongated linkers while preserving key hydrogen‑bond acceptor interactions, making it a valuable candidate for lead optimisation programs targeting GPCRs and enzymes [2].

Click Chemistry and Photocrosslinking Probe Development

2,5‑Diaryl tetrazoles are well‑established photoactivatable reagents that undergo rapid, bioorthogonal 1,3‑dipolar cycloaddition with alkenes upon UV irradiation [1]. CAS 338411‑41‑9, as a 1,5‑diaryl‑1H‑tetrazole, shares this photochemical reactivity and can be employed as a minimalist photoclick handle for biomolecule labeling and proteomic target‑identification studies, provided the aryl substituents do not interfere with the excited‑state reaction pathway [2].

Fragment‑Based Drug Discovery and Affinity Screening

With a molecular weight of 324.69 Da and a topological polar surface area of 43.6 Ų, CAS 338411‑41‑9 sits at the boundary between fragment and lead‑like chemical space [1]. Its balanced lipophilicity and substantial shape complementarity to hydrophobic protein pockets make it a suitable starting point for fragment‑growing campaigns, especially when combined with SPR or thermal shift assays to detect weak initial binding interactions [2].

Application
Selection Property
Validation Focus
Diaryl tetrazole SAR studies
Regioisomeric identity and purity profile
Electron-withdrawing substituent SAR at N-1 and C-5
Bioisostere replacement of acid/amide
Tetrazole as carboxylic acid/amide bioisostere
Metabolic stability and permeability comparison
Photoclick chemistry probe development
1,5-Diaryl tetrazole photoreactivity
Bioorthogonal labeling and target identification
Fragment-based screening
Fragment/lead-like physicochemical space
Affinity detection by SPR or thermal shift assays
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